3,4-Difluorothiophenol
Description
Early Developments (2000s–2010s)
Modern Applications (2020s)
- Drug Discovery :
- Nanotechnology :
Emerging Trends
Properties
IUPAC Name |
3,4-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVRHDQMTMPAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380890 | |
| Record name | 3,4-Difluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-24-7 | |
| Record name | 3,4-Difluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene
One common laboratory synthesis involves the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with hydrogen sulfide or thiolating agents under catalytic hydrogenation conditions:
Procedure: 3,4-Difluoronitrobenzene is reacted with hydrogen sulfide in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere. This process reduces the nitro group to an amino group, which is subsequently substituted by the thiol group to yield 3,4-difluorothiophenol.
Reaction Conditions: Typically conducted under mild hydrogenation conditions, with Pd/C as catalyst, in solvents such as ethanol or tetrahydrofuran.
Advantages: This method allows direct conversion from a nitro precursor, providing good yields and selectivity.
References: This approach is supported by synthetic protocols reported in chemical literature and industrial practice.
Thiolation of Substituted Halobenzenes
Another method involves the reaction of substituted halobenzenes (e.g., 3,4-difluorochlorobenzene) with sulfur nucleophiles such as sodium hydrosulfide or potassium sulfide:
Procedure: The halogenated aromatic compound is reacted with sodium hydrosulfide in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (~100°C) for extended periods (e.g., 10 hours).
Workup: After reaction completion, acidification with dilute sulfuric acid and steam distillation isolates the thiophenol product.
Yield and Purity: Yields can reach up to 90% with purity ≥ 98%.
Example: A similar process for substituted benzenethiols is described in patent CN1590371A, which can be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3,4-Difluorothiophenol is utilized as a key intermediate in the synthesis of various complex organic compounds. Notably:
- It has been employed to prepare a novel 3,4-difluorophenylthiomethyl group containing phthalazine derivative, demonstrating high cytotoxic activity against cancer cells .
- The compound serves as a scavenger for cleavage and deprotection reactions in peptide synthesis .
Nanotechnology
In nanotechnology, this compound acts as a ligand for synthesizing noble metal quantum clusters. For instance:
- It has been used to stabilize silver and gold nanoparticles (e.g., Ag₄₄(SPhF₂)₃₀) which exhibit unique optical properties . The interaction between the thiolates and metal atoms significantly influences the electronic characteristics of these nanoclusters.
Pharmaceutical Development
The compound is integral in developing pharmaceuticals:
- It is involved in synthesizing ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate , an intermediate for potent inhibitors of carbonic anhydrases II and IV . This highlights its potential therapeutic applications in treating diseases related to enzyme dysregulation.
Material Science
In material science, this compound is used to produce specialty polymers:
- It has been incorporated into poly(vinyl chloride) membranes to enhance gas permeability efficiency . This application is particularly relevant for industries focused on filtration and separation technologies.
Liquid Crystals
The compound also finds applications in liquid crystal technology:
- Research indicates that derivatives of this compound can be used to develop liquid crystal compounds with specific optical properties suitable for display technologies .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Difluorothiophenol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological activity .
Comparison with Similar Compounds
4-Fluorothiophenol (HSPhF)
- Structure : Single fluorine at the 4-position (C₆H₅FS).
- Applications: Nanocluster Assembly: Like 3,4-difluorothiophenol, HSPhF stabilizes Ag₄₄ and Au₁₂Ag₃₂ nanoclusters but forms triclinic supercrystals. The reduced steric bulk compared to HSPhF₂ may lead to weaker ligand-ligand interactions .
4-(Trifluoromethyl)thiophenol (HSPhCF₃)
- Structure : Trifluoromethyl (-CF₃) group at the 4-position (C₇H₅F₃S).
- Applications: Nanocluster Assembly: Induces monoclinic supercrystalline structures in Ag₄₄ nanoclusters due to stronger van der Waals interactions from the bulkier -CF₃ group . Electronic Effects: The -CF₃ group is more electron-withdrawing than -F, which may enhance resistance to oxidation but reduce nucleophilicity in substitution reactions.
3,5-Bis(trifluoromethyl)benzenethiol (HSPh(CF₃)₂)
- Structure : Two -CF₃ groups at the 3- and 5-positions (C₈H₄F₆S).
Comparative Data Table
| Compound | Molecular Formula | Substituent(s) | Key Applications | Supercrystalline Structure | Thermal Stability (Nematic Phase) |
|---|---|---|---|---|---|
| This compound | C₆H₄F₂S | 3-F, 4-F | Liquid crystals, Ag/AuAg nanoclusters | Triclinic | Broad range, high clearing point |
| 4-Fluorothiophenol | C₆H₅FS | 4-F | Ag/AuAg nanoclusters | Triclinic | Not reported |
| 4-(Trifluoromethyl)thiophenol | C₇H₅F₃S | 4-CF₃ | Ag/AuAg nanoclusters | Monoclinic | Not reported |
| 3,5-Bis(trifluoromethyl)benzenethiol | C₈H₄F₆S | 3-CF₃, 5-CF₃ | High-stability nanoparticles | Not reported | Not reported |
Research Findings and Mechanistic Insights
- Ligand-Ligand Interactions: Fluorinated thiophenols exhibit distinct assembly behaviors due to differences in van der Waals forces, hydrogen bonding, and steric effects. For example, this compound and 4-fluorothiophenol form triclinic supercrystals, whereas 4-(trifluoromethyl)thiophenol adopts a monoclinic lattice. This is attributed to the -CF₃ group’s larger size and stronger intermolecular interactions .
- Synthetic Utility: this compound demonstrates superior efficiency in suppressing side reactions during peptide synthesis compared to non-fluorinated thiol scavengers, likely due to its enhanced electron-withdrawing properties .
Biological Activity
3,4-Difluorothiophenol is a compound of considerable interest due to its unique chemical structure and potential applications in medicinal chemistry, particularly in anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.
This compound, with the chemical formula C6H4F2S, features two fluorine atoms positioned on the benzene ring adjacent to the thiol group. This specific substitution pattern enhances its reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In a series of experiments involving various phthalazine derivatives synthesized using this compound, it was found that:
- In Vitro Testing : Compounds containing this compound showed higher cytotoxicity against cancer cell lines compared to cisplatin, a standard chemotherapy drug. For example, one derivative achieved an IC50 value of 30.1 μM against the Bel-7402 cell line and 25.8 μM against HT-1080 cells .
Table 1: IC50 Values of Compounds Containing this compound
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 12 | 32.4 | Bel-7402 |
| 13 | 30.1 | HT-1080 |
| Cisplatin | 73.3 | Bel-7402 |
| Cisplatin | 63.3 | HT-1080 |
This table highlights the superior activity of certain derivatives compared to cisplatin, suggesting that the incorporation of the difluorothiophenol moiety enhances anticancer efficacy.
The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive oxygen species (ROS) and interference with cellular signaling pathways associated with cancer cell proliferation and survival. The presence of fluorine atoms may also influence electron density and reactivity towards biological targets.
Case Studies
- Ligand Exchange in Nanoparticles : Research has shown that when used as a ligand in gold nanoparticles (Au38), this compound facilitates significant structural transformations and stabilizes the nanoparticles through π···π interactions. This property is essential for applications in drug delivery systems .
- Synthesis of New Derivatives : A study focused on synthesizing novel thioether derivatives incorporating this compound reported promising results in terms of antioxidant activity and cytotoxicity against various cancer cell lines . The derivatives demonstrated moderate antioxidant effects compared to standard antioxidants like butylated hydroxyanisole (BHA).
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the thiophenol structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of compounds containing this compound.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which these compounds exert their anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4-difluorothiophenol in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution or direct fluorination of thiophenol derivatives. Key steps include:
- Using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–100°C) to ensure regioselectivity.
- Purification via vacuum distillation or column chromatography to achieve ≥97% purity (as per analytical standards from reagent catalogs) .
- Monitoring gas evolution during reactions (e.g., HCl release) using an oil bubbler to mitigate pressure buildup .
Q. How should this compound be stored to maintain stability in research environments?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption.
- Maintain temperatures between 2–8°C in a dry, well-ventilated area, separate from strong oxidizers or bases .
- Conduct periodic purity checks using GC-MS or HPLC to detect degradation products .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorines) and ¹H NMR to confirm substitution patterns.
- FT-IR : Detect S-H stretching (~2550 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation (M⁺ = 160 g/mol).
- Elemental Analysis : Verify C, H, F, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites, guiding catalyst selection (e.g., Pd or Cu catalysts).
- Simulate transition states to assess steric effects from fluorine substituents on reaction kinetics .
- Validate predictions with experimental data (e.g., reaction yields under varying conditions) .
Q. How to resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Conduct a systematic literature review using databases like PubMed and TOXCENTER, applying inclusion criteria (e.g., in vivo/in vitro studies with dose-response data) .
- Perform meta-analyses to identify confounding variables (e.g., solvent choice in assays, purity levels).
- Replicate key studies under standardized protocols (OECD/ISO guidelines) to verify reproducibility .
Q. What experimental strategies mitigate hazards when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and explosion-proof equipment for reactions involving volatile byproducts .
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use NIOSH-approved respirators if airborne concentrations exceed 1 ppm .
- Emergency Protocols : Establish eyewash/shower stations and train personnel in spill response (neutralization with NaHCO₃ for acidic residues) .
Q. How do fluorination patterns influence the electronic properties of this compound in material science applications?
- Methodological Answer :
- Perform cyclic voltammetry to measure redox potentials and HOMO/LUMO levels. Compare with non-fluorinated analogs (e.g., thiophenol).
- Use X-ray crystallography to analyze crystal packing and intermolecular interactions (e.g., F···H hydrogen bonds) .
- Correlate electronic effects with conductivity measurements in polymer composites .
Data Contradiction Analysis
Q. Why do different studies report varying regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer :
- Analyze reaction conditions: Solvent polarity (e.g., DMSO vs. THF) and temperature can shift selectivity via solvation or kinetic control.
- Compare directing effects of fluorine substituents using Hammett σ values (σ_meta = 0.34, σ_para = 0.15) to predict activation/deactivation trends .
- Validate with isotopic labeling (¹³C) or computational models to track intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
